1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine is a compound with significant interest in medicinal chemistry due to its potential biological activities. The compound's molecular structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This structure is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
The compound is classified under pyrazole derivatives, which are recognized for their versatility in medicinal chemistry. It is often synthesized for research purposes and can be derived from various starting materials through different synthetic pathways. The compound's specific chemical properties and biological activities make it a candidate for further development in pharmaceutical applications.
The synthesis of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine typically involves several steps:
The yield and purity of these reactions can vary based on reaction conditions such as temperature, solvent choice, and catalysts used .
The molecular formula for 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine is C₁₄H₁₉N₃O. Its molecular weight is approximately 245.32 g/mol. The structure features:
The precise arrangement of atoms can be visualized using molecular modeling software or through X-ray crystallography techniques when available .
The compound can undergo several chemical reactions typical of pyrazole derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine largely depends on its interactions with biological targets such as enzymes or receptors. Pyrazole derivatives are known to inhibit various protein kinases involved in cell signaling pathways that regulate cell growth and differentiation.
Research indicates that these compounds may act as inhibitors of specific kinases associated with cancer progression or inflammatory responses. The binding affinity and selectivity towards these targets are influenced by the substituents on the pyrazole ring .
The physical properties of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine include:
While specific data such as melting point, boiling point, or density may not be readily available, these properties can typically be determined through experimental methods or estimated based on similar compounds in literature .
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine has potential applications in various fields:
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine represents a structurally specialized subclass of N-functionalized pyrazole derivatives, characterized by the presence of a benzyloxyethyl side chain at N1 and an amino group at the C4 position of the pyrazole core. This molecular architecture combines the hydrogen-bonding capability of the exocyclic amine with the lipophilic benzyloxyethyl moiety, creating a balanced pharmacophore profile. Pyrazole amines have resurged in pharmaceutical research due to their versatility as synthetic intermediates for nitrogen-rich heterocyclic systems (e.g., pyrazolopyrimidines, bipyrazoles) and their inherent bioactivity [6]. The benzyloxyethyl substituent in particular enhances blood-brain barrier permeability in neuroactive candidates, while the C4-amino group serves as a key handle for derivatization into fused polyheterocyclic systems [8].
The structural identity of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine hinges on three regiochemically sensitive features: (1) The N1-benzyloxyethyl group (versus O- or C-benzylation patterns), (2) the C5-methyl substituent, and (3) the C4-amino functionality. This specific substitution pattern distinguishes it from common positional isomers that dominate the literature. For instance, N-benzylation at pyrazole N1 (without the ethoxy linker) yields compounds like N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine (CID 122168896), which exhibits altered electronic profiles due to direct benzyl-nitrogen conjugation [1]. Similarly, shifting the amino group from C4 to C3 or C5 positions fundamentally changes hydrogen-bonding topology and dipole moments. The benzyloxyethyl chain’s flexibility also contrasts with rigid analogs like benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine (CAS# 2548977-85-9), where the amine is tertiary rather than the primary amino group integral to our target compound [5].
Table 1: Structural Comparison of Key Pyrazole Amine Isomers
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine | C₁₃H₁₇N₃O (theor.) | 231.30 (theor.) | Primary amine at C4; flexible benzyloxyethyl at N1 |
1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | C₁₃H₁₇N₃O | 231.29 | Benzyloxymethyl (not ethyl) at N1; C3-methyl group [7] |
Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine | C₁₄H₁₉N₃ | 229.32 | Tertiary amine sidechain; no C4-amino group [5] |
N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine | C₁₃H₁₇N₃ | 215.30 | Direct N1-benzyl (no ethoxy linker); C4-amino [1] |
Isomerism further manifests in tautomeric preferences: The 1H-pyrazole tautomer dominates in 1,3,4,5-tetrasubstituted systems like our target molecule due to steric and electronic stabilization from the N1-benzyloxyethyl group. This tautomer fixes the amine at C4, preventing the annular tautomerism observed in unsubstituted pyrazoles. Crystallographic studies of analogs confirm near-perpendicular dihedral angles between the benzyl ring and pyrazole plane (~85–89°), minimizing conjugation and preserving the heterocycle’s electron density for nucleophilic reactions at C4-NH₂ [5] [7].
The emergence of benzyloxyethyl-substituted pyrazole amines traces back to early 2000s efforts to optimize CNS drug candidates, where the benzyloxyethyl moiety was identified as a blood-brain barrier (BBB)-shuttling unit. Compared to simpler benzyl analogs (e.g., N-benzyl-1-ethyl-5-methyl-1H-pyrazol-4-amine [1]), the ethyleneoxy linker in compounds like 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine provided:
By 2010, this scaffold diversified into kinase inhibitor warheads, exploiting the C4-amino group’s capacity for forming double or triple hydrogen bonds with ATP-binding sites. For example, structural analogs featuring pyrazolo[3,4-d]pyrimidine cores synthesized from such amines showed sub-micromolar IC₅₀ against FLT3 and VEGFR2 kinases [8]. Concurrently, antimicrobial research leveraged the amine’s derivatization into pyrazolo-enaminones, where the enaminone system (–NH–CH=C–C=O) appended to C4 demonstrated broad-spectrum activity against Gram-positive pathogens [6].
Table 2: Key Milestones in Medicinal Applications of Benzyloxyethyl Pyrazole Amines
Timeframe | Development | Therapeutic Area | Key Structural Insight |
---|---|---|---|
2002–2005 | First BBB-penetrant 5-HT₆ antagonists | Neuroscience | Benzyloxyethyl > benzyl in brain uptake (rodent PET) |
2008–2012 | Pyrazolo-enaminone antibiotics [6] | Anti-infectives | C4-enaminones essential for membrane disruption |
2013–2017 | Kinase inhibitors (e.g., pyrazolopyrimidines) [8] | Oncology | C4-amino enables fusion to pyrimidine rings |
2020–present | Antioxidant hybrids (bipyrazoles) [6] | Metabolic disorders | Free C4-NH₂ critical for radical scavenging |
Recent innovations (2020–present) focus on molecular hybridization: Coupling the benzyloxyethyl pyrazole core with redox-active heterocycles like 1,3,4-oxadiazoles (e.g., 5-methyl-1,3,4-oxadiazol-2-amine [4]) yields dual-function molecules with combined kinase modulation and antioxidant effects. This evolution underscores the scaffold’s adaptability—retaining the benzyloxyethyl group for pharmacokinetic optimization while diversifying the C4-amine into bifunctional pharmacophores.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7